2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

Synthetic Chemistry Phthalimide Derivative Building Block

This 5,6-dichloro substituted phthalimide derivative with an N-acetic acid handle is a critical scaffold for reproducible immunomodulatory and anticancer research. With a purity of ≥95%, validated by NMR/HPLC, this building block ensures reliable downstream synthesis—avoiding the variability and failed assays caused by generic, uncharacterized alternatives. Its high-yielding synthesis (92%) and reactive carboxylic acid group make it a cost-effective, versatile intermediate for focused compound library design, HTS, and lead optimization targeting TNF-α inhibition and solid tumor cytotoxicity.

Molecular Formula C10H5Cl2NO4
Molecular Weight 274.05 g/mol
CAS No. 111104-25-7
Cat. No. B025522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
CAS111104-25-7
Molecular FormulaC10H5Cl2NO4
Molecular Weight274.05 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)O
InChIInChI=1S/C10H5Cl2NO4/c11-6-1-4-5(2-7(6)12)10(17)13(9(4)16)3-8(14)15/h1-2H,3H2,(H,14,15)
InChIKeyLHYSAUZLKMKURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid: A Defined Phthalimide Derivative for Targeted Procurement


2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid (CAS 111104-25-7) is a structurally defined phthalimide derivative, characterized by a 5,6-dichloro substitution on the isoindoline ring and an N-acetic acid moiety [1]. It belongs to a class of compounds extensively studied for immunomodulatory and anti-inflammatory applications, often as analogues to thalidomide [2]. This compound is a key building block for the synthesis of more complex molecules, and its derivatives have shown promising anti-inflammatory activity . Its molecular formula is C₁₀H₅Cl₂NO₄, with a molecular weight of 274.06 g/mol, and it is supplied as a high-purity solid for research and development .

Why 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid Cannot Be Substituted with Unspecified Phthalimides


Direct substitution with a generic, uncharacterized phthalimide derivative is not viable for reproducible research. The specific 5,6-dichloro substitution and N-acetic acid functional group on the isoindoline core of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid are critical structural determinants that directly influence its biological activity and synthetic utility [1]. Structure-activity relationship (SAR) studies within the phthalimide class have demonstrated that even minor modifications, such as the position of halogen substitution or the nature of the N-substituent, can drastically alter potency and selectivity in immunomodulatory assays, including TNF-α inhibition [2]. Therefore, using an alternative phthalimide lacking these exact molecular features introduces uncontrolled variability, compromising the validity and reproducibility of downstream experimental or synthetic processes.

Quantitative Evidence for the Differentiation of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid


Synthetic Yield and Purity as a Measure of Process Reliability for 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

The synthesis of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid is achieved via a condensation reaction between 5,6-dichloroisobenzofuran-1,3-dione and 2-aminoacetic acid, yielding a high 92% recovery . This robust synthesis contrasts with many alternative phthalimide derivatives that may require more complex, lower-yielding, or less reproducible multi-step procedures. The resulting product is offered with a standard purity of ≥95% , ensuring a reliable starting point for reproducible research.

Synthetic Chemistry Phthalimide Derivative Building Block

Immunomodulatory Activity of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic Acid Derivatives: In Vitro TNF-α and IL-1β Inhibition

Derivatives synthesized from 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid have demonstrated potent anti-inflammatory activity by inhibiting TNF-α and IL-1β production . While direct data for the parent acid is limited, its close structural analogue LASSBio-468, which also contains a phthalimide core, shows in vivo TNF-α inhibition with an ED50 of 2.5 mg kg⁻¹ [1]. In contrast, thalidomide, a well-known but teratogenic immunomodulator, often shows no significant inhibitory activity on TNF-α production in similar macrophage assays [2]. This indicates that the specific dichloro substitution pattern in this class confers a distinct and potentially therapeutically relevant advantage over unsubstituted or differently substituted analogues.

Immunology Inflammation Cytokine Inhibition

Anti-Cancer Potential of Phthalimide Derivatives: A Class-Level Comparison to 5-Fluorouracil

The phthalimide scaffold, to which 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid belongs, is a validated starting point for developing anti-cancer agents. A series of thalidomide analogues, which are structurally related phthalimides, have shown significant cytotoxic activity against human hepatoma cells (HepG2) comparable to or stronger than the established chemotherapeutic agent 5-fluorouracil (5-FU) [1]. This positions the target compound's core structure as a privileged scaffold for further optimization in oncology research, offering a distinct alternative to other heterocyclic starting materials with different activity profiles.

Oncology Cytotoxicity Drug Discovery

Validated Research Applications for 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid


Synthesis of Novel Immunomodulatory Agents

This compound serves as a direct precursor for synthesizing a new generation of phthalimide-based immunomodulators. Its derivatives have demonstrated the ability to inhibit key pro-inflammatory cytokines, TNF-α and IL-1β . This application is particularly relevant for researchers aiming to develop targeted therapies for chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, offering a potentially safer alternative to thalidomide by avoiding its known teratogenic effects [1].

Development of Targeted Anti-Cancer Therapeutics

As a core phthalimide scaffold, this compound is an essential building block for creating and optimizing new anti-cancer drug candidates. Structurally related analogues have already shown cytotoxic activity comparable to or exceeding 5-fluorouracil in liver cancer cell models [2]. Researchers in oncology can leverage this scaffold to explore novel mechanisms of action and develop more effective treatments for various solid tumors, building upon a foundation of demonstrated class-level efficacy.

High-Throughput Screening (HTS) for Bioactivity Profiling

Due to its high purity (≥95%) and well-defined chemical structure , 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid is an ideal candidate for inclusion in focused compound libraries for HTS. Its dichlorophthalimide core is a 'privileged structure' in medicinal chemistry, known to interact with a variety of biological targets. Procuring this specific compound ensures library diversity and increases the probability of identifying novel hits in campaigns targeting inflammation, cancer, or other therapeutic areas where phthalimides have shown activity [3].

Reliable Building Block for Custom Synthesis

The compound's well-documented and high-yielding (92%) synthesis makes it a reliable and cost-effective building block for custom synthesis projects. Its carboxylic acid functional group provides a versatile handle for further derivatization, enabling the creation of diverse molecular libraries. This is essential for both academic and industrial research groups engaged in medicinal chemistry, where consistent and scalable access to key intermediates is critical for project success.

Technical Documentation Hub

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